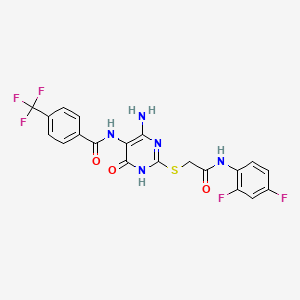

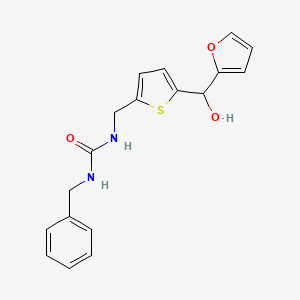

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide" is a complex molecule that may be related to various synthesized compounds with potential biological applications. Although none of the provided papers directly discuss this compound, they do provide insights into the synthesis and biological evaluation of structurally related compounds, which can be used to infer possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For example, N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized through the treatment of acetophenone with thiourea and iodine, followed by condensation with ethyloxalyl chloride . Similarly, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, indicating the use of a non-steroidal anti-inflammatory drug as a starting material . These methods suggest that the compound could also be synthesized through a multi-step process involving the condensation of different precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, such as NMR, IR, and UV/Vis spectroscopy . X-ray diffraction has been used to determine the crystal and molecular structure of certain compounds, confirming their tautomeric forms in the solid state . These techniques could be applied to analyze the molecular structure of the compound , providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The related compounds have been used as intermediates in further chemical reactions. For instance, N-thioacyl 1,3-amino alcohols underwent intramolecular cyclization to give 5,6-dihydro-4H-1,3-oxazines . This indicates that the compound may also serve as an intermediate for the synthesis of other biologically active molecules or could undergo similar cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are often determined as part of their characterization. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The antiallergy activity of some synthesized compounds was evaluated in the rat PCA model, showing significant potency . The antiproliferative activity of other compounds was tested in vitro on human cancer cell lines, with some showing moderate activity . These biological evaluations suggest that the compound may also possess biological activities worth exploring.

Scientific Research Applications

Novel Synthetic Routes and Derivatives

Research has explored new synthetic pathways to create pyrimidine and thiophene derivatives, contributing to the development of compounds with potential therapeutic applications. For instance, Hassneen and Abdallah (2003) described new methods for creating pyridinopyrimidinone and triazolopyrimidinone derivatives from thioxopyrimidinyl compounds, which could serve as a foundation for developing novel pharmaceuticals with enhanced efficacy and safety profiles (Hassneen & Abdallah, 2003).

Gas Separation Technologies

Fang, Kita, and Okamoto (2000) discussed the synthesis of hyperbranched polyimides for gas separation applications. Although the primary focus was on hyperbranched polyimides, the methodologies and synthetic routes discussed could provide insights into manipulating the chemical structure of N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide for specific industrial applications (Fang, Kita, & Okamoto, 2000).

Novel Transformations and Ring Systems

Pokhodylo and colleagues (2010) explored novel transformations of amino and carbonyl/nitrile groups in thiophenes, leading to the synthesis of new thienopyrimidine derivatives. This research highlights the potential for developing novel compounds with unique properties by manipulating pyrimidine structures, which could be relevant for the synthesis and application of N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide (Pokhodylo et al., 2010).

Anti-Inflammatory and Analgesic Agents

Abu-Hashem and colleagues (2020) synthesized novel benzodifuranyl and thiazolopyrimidine derivatives from visnaginone and khellinone as anti-inflammatory and analgesic agents. This study provides insights into the potential therapeutic applications of pyrimidine derivatives, suggesting a framework for the development of N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antiallergy Applications

Hargrave, Hess, and Oliver (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives as potent, orally active antiallergy agents. The research on these compounds highlights the potential of pyrimidine derivatives in developing new treatments for allergic reactions, which could be relevant for the applications of N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide in similar contexts (Hargrave, Hess, & Oliver, 1983).

properties

IUPAC Name |

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F5N5O3S/c21-11-5-6-13(12(22)7-11)27-14(31)8-34-19-29-16(26)15(18(33)30-19)28-17(32)9-1-3-10(4-2-9)20(23,24)25/h1-7H,8H2,(H,27,31)(H,28,32)(H3,26,29,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZHKGJMWOSATI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F5N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

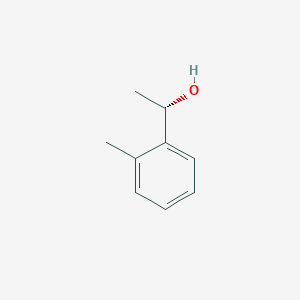

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

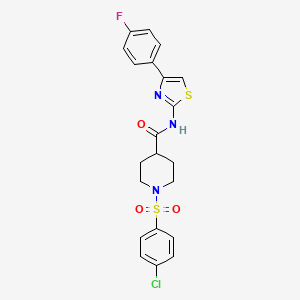

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)

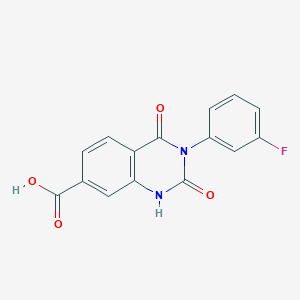

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)

![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)